molecular formula C15H19NO4 B1275820 N-Cbz-3-piperidineacetic acid CAS No. 86827-10-3

N-Cbz-3-piperidineacetic acid

Cat. No.: B1275820
CAS No.: 86827-10-3
M. Wt: 277.31 g/mol
InChI Key: YVOXXKXHRGVDOF-UHFFFAOYSA-N
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Preparation Methods

The preparation of N-Cbz-3-piperidineacetic acid involves a multi-step synthetic route:

    Reaction with Dimethylformamide: 3-piperidine acetic acid is first reacted with dimethylformamide to generate 3-piperidine acetic anhydride.

    Reaction with Benzyl Chloroformate: The 3-piperidine acetic anhydride is then reacted with benzyl chloroformate to produce this compound.

    Purification: The final product is purified by crystallization.

Chemical Reactions Analysis

N-Cbz-3-piperidineacetic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: It undergoes substitution reactions, particularly in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Cbz-3-piperidineacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-3-piperidineacetic acid in pharmaceuticals depends on the specific drug being synthesized. Generally, it acts as a building block or intermediate, facilitating the formation of more complex molecules. The molecular targets and pathways involved vary based on the final product being synthesized .

Comparison with Similar Compounds

N-Cbz-3-piperidineacetic acid can be compared with other similar compounds such as:

  • N-Cbz-4-piperidineacetic acid
  • N-Cbz-2-piperidineacetic acid
  • N-Cbz-3-pyrrolidineacetic acid

These compounds share similar structural features but differ in the position of the substituent groups, which can affect their reactivity and applications .

Properties

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOXXKXHRGVDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401183
Record name {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86827-10-3
Record name {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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